3-(4-Cyclopropylphenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-13-8-12/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
WDWDCKHGKKVLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3CNC3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Cyclopropylphenyl Azetidine
Retrosynthetic Analysis and Strategic Disconnections for the 3-(4-Cyclopropylphenyl)azetidine Scaffold
The construction of the this compound scaffold can be approached through several strategic disconnections. A primary retrosynthetic analysis involves disconnecting the azetidine (B1206935) ring itself. The most common approaches involve the formation of one of the carbon-nitrogen bonds or a carbon-carbon bond of the four-membered ring in the key ring-forming step.
A C-N bond disconnection strategy typically leads to a 1,3-difunctionalized propane (B168953) derivative. For the target molecule, this would be a precursor containing the 4-cyclopropylphenyl group at the 2-position and leaving groups at the 1- and 3-positions, which can undergo intramolecular cyclization with a suitable nitrogen source. Alternatively, a γ-amino alcohol precursor can be utilized, where the hydroxyl group is activated for intramolecular nucleophilic substitution by the amine.
A C-C bond disconnection is less common for the direct formation of the azetidine ring but can be envisaged through cycloaddition reactions. For instance, a [2+2] cycloaddition approach would disconnect the molecule into an imine and an alkene component.
A third strategy involves the functionalization of a pre-formed azetidine ring. This approach disconnects the C-C bond between the azetidine ring and the 4-cyclopropylphenyl moiety. This would involve the synthesis of a 3-substituted azetidine, such as a 3-halo or 3-boronylazetidine, which can then be coupled with a suitable 4-cyclopropylphenyl-containing reagent.
Development of Novel Ring-Forming Reactions for the Azetidine Core
The inherent ring strain of the azetidine core has spurred the development of various innovative ring-forming reactions. These methods aim to overcome the entropic and enthalpic barriers associated with the formation of four-membered rings.
[2+2] Cycloaddition Approaches for Azetidine Ring Formation
The [2+2] cycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, offers a direct route to the azetidine skeleton. nih.gov However, these reactions can be challenging due to competing side reactions. nih.gov Recent advancements have utilized visible-light photocatalysis to facilitate these cycloadditions under mild conditions. springernature.comresearchgate.netchemrxiv.org For the synthesis of this compound, this would involve the reaction of an appropriately substituted alkene with an imine. One potential route could involve the photocycloaddition of a styrene (B11656) derivative with an imine, although the regioselectivity would need to be controlled. researchgate.net
A notable development is the use of 2-isoxazoline carboxylates as imine surrogates in visible-light-mediated [2+2] cycloadditions with alkenes, which provides access to highly functionalized azetidines. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Cyclic Oxime | Alkene | Visible Light, Triplet Energy Transfer | Azetidine | springernature.com |
| 2-Isoxazoline-3-carboxylate | Alkene | Iridium Photocatalyst, Visible Light | Functionalized Azetidine | researchgate.net |
| Imine | Alkene | UV light | Azetidine | nih.gov |
Intramolecular Aminocyclization Pathways Towards Azetidines
The intramolecular cyclization of γ-amino alcohols or their derivatives is a robust and widely used method for azetidine synthesis. rsc.orgnih.govresearchgate.net In this approach, a 1,3-amino alcohol is synthesized, and the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by the internal amine nucleophile to form the azetidine ring.
For the synthesis of this compound, a key intermediate would be 2-(4-cyclopropylphenyl)-3-aminopropan-1-ol. This intermediate can be prepared from 4-cyclopropylbenzaldehyde (B1279468) through various standard organic transformations. Subsequent mesylation or tosylation of the primary alcohol followed by base-mediated cyclization would yield the target azetidine.
A recent development involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov This method offers an alternative pathway for the cyclization step.
| Starting Material | Key Intermediate | Cyclization Conditions | Product | Reference |
| γ-Amino alcohol | γ-Amino mesylate/tosylate | Base | Azetidine | rsc.org |
| cis-3,4-Epoxy amine | - | La(OTf)₃ | Azetidine | nih.gov |
| Dibromo amino ester | Aziridine (B145994) | Thermal Isomerization | 3-Bromoazetidine | rsc.org |
Strain-Release Strategies in Azetidine Synthesis
Strain-release-driven methodologies have emerged as powerful tools for the synthesis of strained ring systems like azetidines. researchgate.netnih.govchemrxiv.orgnih.gov These methods often utilize highly strained starting materials, such as bicyclo[1.1.0]butanes, which undergo ring-opening reactions to form functionalized azetidines.
One such strategy involves the addition of nucleophilic organometallic species to in situ generated azabicyclo[1.1.0]butanes, leading to the selective formation of 3-arylated azetidine intermediates. rsc.org A four-component strain-release-driven synthesis has also been reported, allowing for the modular construction of substituted azetidines. nih.govnih.gov To synthesize this compound using this approach, a 4-cyclopropylphenyl organometallic reagent would be reacted with an azabicyclo[1.1.0]butane derivative.
| Starting Material | Reagent | Key Feature | Product | Reference |
| Azabicyclo[1.1.0]butane | Organometallic Nucleophile | Strain-Release Ring Opening | 3-Substituted Azetidine | rsc.org |
| Azabicyclo[1.1.0]butyl-lithium | Three sequential electrophiles | Multicomponent Strain-Release Anion Relay | Functionalized Azetidine | nih.govnih.gov |
Catalytic Methodologies for Azetidine Ring Closure (e.g., Photoredox, Transition Metal-Catalyzed)
Catalytic methods offer efficient and often milder conditions for the synthesis of azetidines. As mentioned earlier, photoredox catalysis has been successfully employed in [2+2] cycloadditions. springernature.comresearchgate.netchemrxiv.org
Transition metal-catalyzed reactions have also been developed for azetidine synthesis. Palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been shown to produce 2-aryl azetidines, though a similar approach for 3-aryl azetidines could be envisaged. acs.org Furthermore, palladium-catalyzed intramolecular C-H amination has been reported for the synthesis of functionalized azetidines.
A notable catalytic method is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds with high regioselectivity to form the azetidine ring. nih.gov
| Reaction Type | Catalyst | Key Transformation | Product | Reference |
| [2+2] Photocycloaddition | Iridium photocatalyst | Imine-alkene cycloaddition | Azetidine | springernature.comresearchgate.netchemrxiv.org |
| Intramolecular Aminolysis | La(OTf)₃ | Ring closure of epoxy amine | Azetidine | nih.gov |
| Cross-Coupling | Palladium catalyst | Coupling of 3-iodoazetidine (B8093280) and aryl boronic acid | 2-Arylazetidine | acs.org |
| Radical Strain-Release | Organic Photosensitizer | Functionalization of azabicyclo[1.1.0]butanes | Densely functionalized azetidines | chemrxiv.org |
Stereocontrolled Synthesis of this compound
The stereocontrolled synthesis of this compound is crucial for its potential applications in medicinal chemistry, as different enantiomers or diastereomers can exhibit distinct biological activities. Stereocontrol can be introduced at various stages of the synthesis.
If a chiral starting material is used, such as a chiral amino acid derivative, the stereochemistry can be carried through the synthetic sequence. For example, starting from a chiral derivative of a β-amino acid, a stereodefined 1,3-amino alcohol can be obtained, which can then be cyclized to the corresponding chiral azetidine with retention of configuration.
Asymmetric catalysis provides another powerful approach. For instance, asymmetric hydrogenation or reduction of a suitable prochiral precursor could establish the stereocenter. Pd-catalyzed asymmetric allylic amination of vinyl epoxides has been used for the regio- and stereocontrolled synthesis of 3-substituted 1,2-diazetidines, and a similar strategy could potentially be adapted for azetidines. nih.gov
Furthermore, strain-release strategies can also be performed stereoselectively. The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines has been shown to produce highly substituted methylene azetidines with excellent stereoselectivity through an ylide-type mechanism.
| Strategy | Key Aspect | Example/Potential Application | Reference |
| Chiral Pool Synthesis | Use of enantiopure starting materials | Synthesis from chiral β-amino acid derivatives | General Principle |
| Asymmetric Catalysis | Enantioselective bond formation | Asymmetric reduction of a prochiral ketone | General Principle |
| Diastereoselective Cyclization | Control of relative stereochemistry | Intramolecular cyclization of a diastereomerically pure precursor | rsc.org |
| Stereoselective Strain-Release | Chirality transfer from a strained ring | Reaction of rhodium-carbenes with chiral methylene aziridines | N/A |
Diastereoselective Routes
One potential diastereoselective approach involves the reduction of the intermediate N-Boc-3-hydroxy-3-(4-cyclopropylphenyl)azetidine if a chiral center were to be introduced elsewhere in the molecule. The stereochemical outcome of the reduction of the C3-hydroxyl group can be influenced by the choice of reducing agent and the steric environment of the substrate. For instance, substrate-controlled reductions of related 3-aryl-3-hydroxyazetidines have been shown to proceed with varying degrees of diastereoselectivity depending on the substituents present.
Another strategy involves the diastereoselective cyclization of a suitably substituted acyclic precursor. For example, the iodine-mediated cyclization of homoallylic amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. audreyli.com Adapting this methodology would require the synthesis of a homoallylic amine precursor bearing a 4-cyclopropylphenyl group.
Enantioselective Approaches
The enantioselective synthesis of this compound would be crucial for applications where a specific enantiomer is required. Several general strategies for the enantioselective synthesis of azetidines can be considered.
One approach involves the use of a chiral auxiliary on the nitrogen atom of the azetidine precursor. The chiral auxiliary can direct the stereochemical course of key bond-forming reactions, and can be subsequently removed to afford the enantiomerically enriched target compound.
Catalytic enantioselective methods represent a more efficient approach. For instance, the enantioselective addition of organometallic reagents to N-Boc-3-azetidinone could be achieved using a chiral ligand in conjunction with a metal catalyst. While not specifically reported for the 4-cyclopropylphenyl derivative, enantioselective additions to ketones are a well-established field.
Furthermore, kinetic resolution of a racemic mixture of a synthetic intermediate, such as N-Boc-3-hydroxy-3-(4-cyclopropylphenyl)azetidine, could provide access to the individual enantiomers. This can be achieved through enzymatic or chemical methods that selectively react with one enantiomer over the other.
Functionalization of the 4-Cyclopropylphenyl Substituent Pre- and Post-Azetidine Ring Formation
The 4-cyclopropylphenyl substituent can be introduced either before or after the formation of the azetidine ring, offering flexibility in the synthetic design.
Pre-functionalization: This strategy involves starting with a pre-formed 4-cyclopropyl-substituted aromatic compound. A common precursor is 1-bromo-4-cyclopropylbenzene (B104418). This can be synthesized through methods such as the cyclopropanation of styrene followed by bromination, or from cyclopropylboronic acid and a dihalobenzene. The 1-bromo-4-cyclopropylbenzene can then be converted to the corresponding organometallic reagent for addition to N-Boc-3-azetidinone as described earlier. This approach benefits from the commercial availability of starting materials.
Post-functionalization: Alternatively, the cyclopropyl (B3062369) group can be introduced at a later stage of the synthesis. This would typically involve the synthesis of a 3-(4-halophenyl)azetidine intermediate, for example, 3-(4-bromophenyl)azetidine (B121925). This intermediate can then undergo a cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, with a suitable cyclopropylating agent.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of 3-(4-bromophenyl)azetidine with cyclopropylboronic acid or its esters. nih.govresearchgate.net This method is known for its tolerance of a wide range of functional groups.
Negishi Coupling: This involves the reaction of the 3-(4-bromophenyl)azetidine with a cyclopropylzinc reagent, also catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.org
Comparative Analysis of Synthetic Efficiency and Yields Across Different Methodologies
A direct comparative analysis of the yields for the synthesis of this compound is challenging due to the lack of published data for this specific compound. However, a general comparison of the key synthetic strategies for analogous 3-aryl-azetidines can be made.
The approach starting from N-Boc-3-azetidinone and an aryl organometallic reagent is generally efficient for the formation of the C-C bond, with reported yields for the addition step often being moderate to high. The subsequent reduction of the tertiary alcohol can also proceed in good yield.
Below is a hypothetical comparison of two potential routes, with estimated yields based on similar transformations reported in the literature.
Route A: Pre-functionalization (via Grignard addition)
| Step | Transformation | Estimated Yield |
| 1 | Formation of 4-cyclopropylphenyl Grignard | ~90% |
| 2 | Addition to N-Boc-3-azetidinone | ~70-80% |
| 3 | Reduction of tertiary alcohol | ~80-90% |
| 4 | Boc deprotection | >95% |
| Overall | ~50-65% |
Route B: Post-functionalization (via Suzuki Coupling)
| Step | Transformation | Estimated Yield |
| 1 | Synthesis of 3-(4-bromophenyl)azetidine | ~60-70% |
| 2 | Suzuki-Miyaura coupling with cyclopropylboronic acid | ~80-90% |
| Overall | ~48-63% |
Advanced Structural Elucidation and Conformational Analysis of 3 4 Cyclopropylphenyl Azetidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment.
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like 3-(4-cyclopropylphenyl)azetidine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Conformational Insights.
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the conformation of molecules in solution. columbia.edu These methods detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for conformational analysis.
For this compound, NOESY and ROESY experiments can reveal the relative orientation of the cyclopropylphenyl substituent with respect to the azetidine (B1206935) ring. Cross-peaks in the NOESY/ROESY spectra would indicate spatial closeness between specific protons on the phenyl ring and the azetidine ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the interacting nuclei, allowing for a semi-quantitative estimation of interproton distances. mdpi.com This information is vital for establishing the preferred conformation, whether the cyclopropylphenyl group adopts a pseudo-equatorial or pseudo-axial orientation relative to the puckered azetidine ring. The choice between NOESY and ROESY depends on the molecular weight of the compound; for smaller molecules, ROESY can be advantageous as it avoids potential zero-crossing issues that can complicate NOESY spectra. columbia.edu
Table 1: Hypothetical NOESY/ROESY Cross-Peaks for Conformational Analysis of this compound
| Interacting Protons | Expected Cross-Peak | Conformational Implication |
| Azetidine H3 and Phenyl H (ortho) | Present | Indicates a pseudo-equatorial orientation of the cyclopropylphenyl group. |
| Azetidine H2/H4 and Phenyl H (ortho) | Present | Suggests a pseudo-axial orientation of the cyclopropylphenyl group. |
| Azetidine H3 and Cyclopropyl (B3062369) H | Present | Provides information on the rotational orientation of the cyclopropyl group. |
Heteronuclear NMR (e.g., 15N NMR) for Azetidine Nitrogen Environments.
While proton and carbon NMR are standard, heteronuclear NMR, particularly ¹⁵N NMR, offers direct insight into the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen atom is sensitive to its hybridization, substitution, and ring strain. acs.orgacs.org In this compound, the ¹⁵N chemical shift would be influenced by the electronic effects of the cyclopropylphenyl substituent.
Compared to the parent azetidine, the ¹⁵N chemical shift of this compound is expected to be shifted. The precise shift value can provide information about the degree of electron-withdrawing or electron-donating character of the substituent at the 3-position. Furthermore, ¹⁵N NMR can be used to study protonation equilibria and hydrogen bonding involving the azetidine nitrogen. ipb.pt Although natural abundance ¹⁵N NMR experiments can be time-consuming due to the low gyromagnetic ratio and low natural abundance of the ¹⁵N isotope, techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and HMBC (Heteronuclear Multiple Bond Correlation) can enhance sensitivity and provide connectivity information between the nitrogen and nearby protons. researchgate.net
Table 2: Representative ¹⁵N NMR Chemical Shifts for Azetidine Derivatives
| Compound | ¹⁵N Chemical Shift (ppm, relative to NH₃) | Reference |
| Azetidine | 25.3 | ipb.pt |
| N-tert-butylazetidine | 52 | ipb.pt |
| 2-Phenylaziridine | Varies with conjugation | acs.org |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination.
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation in the crystal lattice. nih.gov
For this compound, a single-crystal X-ray diffraction study would reveal the exact puckering of the azetidine ring and the precise orientation of the 4-cyclopropylphenyl substituent. researchgate.net This would definitively establish whether the substituent is in a pseudo-equatorial or pseudo-axial position. Furthermore, if the compound is chiral, X-ray crystallography of a single enantiomer or a derivative containing a heavy atom can be used to determine the absolute stereochemistry. mdpi.com The resulting crystal structure serves as a benchmark for validating and refining conformations determined by computational methods or inferred from solution-phase NMR data.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation.
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. mdpi.com
If this compound is chiral, its ECD spectrum can be used to assign its absolute configuration. This is typically achieved by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration. nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. ECD is particularly useful when suitable crystals for X-ray crystallography cannot be obtained.
Vibrational Spectroscopy (e.g., Raman, FT-IR) for Conformational Dynamics.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are sensitive to the functional groups present in a molecule and can also provide insights into conformational dynamics. mdpi.com
Table 3: General FT-IR Absorption Regions for Functional Groups in this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (azetidine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch (azetidine) | 1000-1250 |
Reactivity and Derivatization Pathways of 3 4 Cyclopropylphenyl Azetidine
Transformations Involving the Azetidine (B1206935) Nitrogen Atom
The secondary amine within the azetidine ring is a key functional handle for derivatization. Its nucleophilicity and basicity allow for reactions such as N-alkylation and N-acylation, as well as the formation of quaternary azetidinium salts, which serve as activated intermediates for further transformations.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of 3-(4-cyclopropylphenyl)azetidine can readily undergo N-alkylation and N-acylation, providing a straightforward method for introducing a wide range of substituents.
N-Alkylation is typically achieved by reacting the azetidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base to neutralize the resulting hydrohalic acid. acsgcipr.org Common bases include potassium carbonate or triethylamine. Phase-transfer catalysis (PTC) has also been shown to be an effective method for the N-alkylation of azetidines, particularly for those without activating groups. phasetransfercatalysis.com This method can improve reaction efficiency and allow for the use of a wider range of solvents. phasetransfercatalysis.com Care must be taken during alkylation, as prolonged reaction times or reactive alkylating agents can lead to quaternization and subsequent ring-opening. researchgate.net
N-Acylation proceeds by treating the azetidine with an acylating agent, such as an acyl chloride or anhydride. oup.comlibretexts.org This reaction is generally performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which scavenges the acid byproduct (e.g., HCl). libretexts.org The resulting N-acylazetidines are important derivatives, often exhibiting different chemical and biological properties compared to the parent amine.
Table 1: N-Alkylation and N-Acylation Reactions of this compound This table presents plausible reaction parameters based on general procedures for azetidine derivatization.
| Transformation | Reagent | Typical Conditions | Product |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile (CH₃CN), rt | 1-Methyl-3-(4-cyclopropylphenyl)azetidine |
| N-Alkylation | Benzyl Bromide (BnBr) | K₂CO₃, DMF, rt | 1-Benzyl-3-(4-cyclopropylphenyl)azetidine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), 0 °C to rt | 1-Acetyl-3-(4-cyclopropylphenyl)azetidine |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Pyridine, 0 °C to rt | 1-Benzoyl-3-(4-cyclopropylphenyl)azetidine |
Formation of Azetidinium Salts
The reaction of the azetidine nitrogen with an excess of a reactive alkylating agent leads to the formation of a quaternary azetidinium salt. researchgate.net These salts are key intermediates because the positively charged nitrogen atom significantly activates the strained four-membered ring, making it highly susceptible to nucleophilic attack. magtech.com.cnnih.govclockss.org
Common reagents for this quaternization include powerful alkylating agents like methyl trifluoromethanesulfonate (B1224126) (MeOTf) or methyl iodide. clockss.orgorganic-chemistry.orgacs.org The formation of the azetidinium ion is often the first step in designed ring-opening reactions, allowing for the synthesis of a variety of linear amine derivatives. clockss.org The stability of the azetidinium salt itself can be influenced by the substituents and the counter-ion.
Table 2: Formation of Azetidinium Salts from this compound This table presents plausible reaction parameters based on general procedures for azetidine quaternization.
| Reagent | Typical Conditions | Product |
|---|---|---|
| Methyl trifluoromethanesulfonate (MeOTf) | Dichloromethane (CH₂Cl₂), 0 °C to rt | 1,1-Dimethyl-3-(4-cyclopropylphenyl)azetidinium trifluoromethanesulfonate |
| Methyl Iodide (CH₃I) | Acetonitrile (CH₃CN), reflux | 1,1-Dimethyl-3-(4-cyclopropylphenyl)azetidinium iodide |
| Ethyl Bromoacetate (BrCH₂CO₂Et) | Acetone, reflux | 1-(Ethoxycarbonylmethyl)-1-methyl-3-(4-cyclopropylphenyl)azetidinium bromide |
Ring-Opening Reactions of the Azetidine Core: Mechanistic Studies and Synthetic Utility
The considerable ring strain of azetidines drives their participation in ring-opening reactions, which provide access to diverse and highly functionalized acyclic amines. rsc.org These transformations can be initiated by nucleophiles, metal catalysts, or external energy sources like heat or light.
Nucleophilic Ring Opening
While azetidines can be opened directly under harsh acidic conditions, the more common and controlled method involves the initial formation of an azetidinium salt. magtech.com.cnclockss.org The subsequent nucleophilic attack on a carbon atom of the azetidinium ring proceeds via an SN2 mechanism, leading to the cleavage of a carbon-nitrogen bond. In the case of the azetidinium ion derived from this compound, the nucleophile can attack either the C2 or C4 position. The regioselectivity of this attack is governed by both steric and electronic factors. magtech.com.cnorganic-chemistry.org For 3-substituted systems, nucleophiles generally attack the less sterically hindered carbon atom. organic-chemistry.org A wide variety of nucleophiles, including halides, azide (B81097) ions, amines, alkoxides, and cyanide, have been successfully employed in the ring-opening of azetidinium salts. clockss.orgorganic-chemistry.orgresearchgate.net
Table 3: Nucleophilic Ring-Opening of Activated this compound This table shows potential products from the nucleophilic attack on the corresponding N-methyl azetidinium salt.
| Nucleophile | Reagent Example | Potential Product(s) (after attack at C2/C4) |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)-N-(3-(4-cyclopropylphenyl)propyl)-N-methylamine |
| Amine | Benzylamine (BnNH₂) | N-(3-(Benzylamino)propyl)-N-methyl-1-(4-cyclopropylphenyl)methanamine |
| Alkoxide | Sodium Methoxide (NaOMe) | N-(3-(4-cyclopropylphenyl)propyl)-N-(3-methoxypropyl)methylamine |
| Cyanide | Potassium Cyanide (KCN) | 4-(N-(3-(4-cyclopropylphenyl)propyl)-N-methylamino)butanenitrile |
| Halide | Lithium Bromide (LiBr) | N-(3-Bromopropyl)-N-(3-(4-cyclopropylphenyl)propyl)methylamine |
Metal-Catalyzed Ring Opening
Transition metals, particularly palladium and rhodium, are effective catalysts for various transformations of azetidines that involve ring-opening or rearrangement. acs.orgacs.org
Palladium-catalyzed reactions can achieve regioselective and stereospecific ring-opening cross-couplings. acs.org For instance, aziridines (a related strained heterocycle) have been shown to undergo Pd-catalyzed cross-coupling with boronic acids, and similar reactivity can be anticipated for azetidines. acs.org Acid-promoted ring-opening followed by coordination to palladium has also been observed. nih.gov
Rhodium-catalyzed processes often lead to ring-expansion products. acs.orgnih.govresearchgate.net The reaction of azetidines with reagents like aryl boronic acids in the presence of a rhodium catalyst can yield substituted pyrrolidines through a domino conjugate addition/C-H activation sequence. acs.orgnih.gov These methods provide powerful tools for converting the strained four-membered ring into a more stable five-membered system.
Table 4: Metal-Catalyzed Transformations of this compound This table outlines potential transformations based on established metal-catalyzed reactions of azetidines.
| Catalyst System | Reaction Type | Potential Product Class |
|---|---|---|
| Pd(OAc)₂ / Ligand | Ring-Opening Cross-Coupling (with ArB(OH)₂) | Aryl-substituted γ-amino alcohols |
| [Rh(COD)Cl]₂ / Ligand | Ring Expansion (with Aryl Boronic Acid) | Substituted Pyrrolidines |
| NiCl₂(dme) / Ligand | Reductive Ring Opening | γ-Amino alcohols |
Thermal and Photochemical Ring Transformations
The input of thermal or photochemical energy can induce unique transformations of the azetidine ring, leveraging the inherent ring strain.
Photochemical reactions are a powerful way to construct or modify strained rings. beilstein-journals.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines and provides insight into their photochemical reactivity. rsc.orgamazonaws.comrsc.org Another relevant process is the Norrish-Yang cyclization, where photochemical excitation of α-amino ketones can lead to the formation of 3-hydroxyazetidines via a 1,5-hydrogen atom transfer followed by radical recombination. beilstein-journals.org These photochemically generated azetidinols can then be susceptible to subsequent ring-opening reactions. beilstein-journals.org For a molecule like this compound, irradiation with UV light could potentially lead to radical-mediated ring cleavage or rearrangements, depending on the specific reaction conditions and the presence of photosensitizers.
Thermal transformations of azetidines typically require high temperatures due to the relative stability of the ring compared to aziridines. rsc.org However, the presence of activating groups can facilitate thermal ring cleavage. youtube.com For instance, azetidines can undergo spontaneous oligomerization with concomitant ring cleavage upon heating. researchgate.net In some specialized cases, thermal decomposition of substituted heterocycles can lead to the extrusion of small, stable molecules, although this is not a common pathway for simple azetidines. rsc.org
Table 5: Thermal and Photochemical Transformations of this compound This table describes potential outcomes based on general principles of thermal and photochemical reactivity of heterocycles.
| Condition | Transformation Type | Potential Outcome |
|---|---|---|
| UV Irradiation (hν) | Photochemical Rearrangement | Isomerization or ring-cleavage products via radical intermediates |
| UV Irradiation (hν), Sensitizer | Sensitized Photolysis | Ring cleavage or cyclo-reversion |
| High Temperature (Δ) | Thermal Decomposition | Oligomerization/polymerization with ring cleavage |
| Flash Vacuum Pyrolysis (FVP) | Thermal Fragmentation | Potential fragmentation into smaller unsaturated molecules |
Reactivity of the Cyclopropylphenyl Moiety.
The this compound scaffold possesses two key reactive components beyond the azetidine ring itself: the aromatic phenyl ring and the strained cyclopropyl (B3062369) group. The interplay of these functionalities dictates the potential pathways for chemical modification and derivatization.
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) reactions. This activation stems from the electronic properties of the cyclopropyl group. The cyclopropyl moiety, due to the high p-character of its C-C bonds, acts as a competent electron-donating group, capable of conjugating with the adjacent π-system of the phenyl ring. unl.pt This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. unl.ptmasterorganicchemistry.com
The general mechanism for EAS involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate. lumenlearning.com The loss of a proton from this intermediate restores the aromaticity and yields the substituted product. lumenlearning.comlibretexts.org The rate-determining step is typically the initial formation of this less stable, non-aromatic cation. lumenlearning.com
In the case of this compound, the cyclopropyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Since the azetidine ring occupies the para position, functionalization is expected to occur at the positions ortho to the cyclopropyl group (positions 3 and 5 of the phenyl ring). The directing effect of the 3-azetidinyl substituent must also be considered, which as a saturated heterocycle, would also tend to be an ortho, para-director. The combined influence of these two groups reinforces the activation of the phenyl ring for electrophilic attack.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a molecular halogen and a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.comlibretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can sometimes be limited by the reaction conditions and potential side reactions. pharmdguru.com
Table 1: Predicted Aromatic Functionalization Reactions of this compound
| Reaction Type | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-cyclopropylphenyl)azetidine |
| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-cyclopropylphenyl)azetidine |
| Sulfonation | SO₃, H₂SO₄ | 2-(4-(Azetidin-3-yl)phenyl)cyclopropane-1-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(2-Acyl-4-cyclopropylphenyl)azetidine |
Cyclopropane (B1198618) Ring Modifications.
The cyclopropane ring is characterized by significant ring strain (approximately 27.6 kcal/mol), which is comparable to that of an aziridine (B145994) or cyclobutane. researchgate.net This inherent strain dictates its chemical reactivity, making it susceptible to ring-opening reactions under specific conditions, although it is considerably more stable than an aziridine. researchgate.net
While the cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability compared to linear alkyl groups, it is not inert. unl.pthyphadiscovery.com The high C-H bond dissociation energy can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, metabolic oxidation of cyclopropyl rings, particularly when attached to an amine (cyclopropylamine), can occur. hyphadiscovery.comnih.gov This can proceed via single electron transfer to form a radical cation, which may then undergo ring opening to generate reactive intermediates. nih.gov Another pathway involves hydroxylation of the carbon adjacent to the amine, followed by dehydration. nih.gov While the cyclopropyl group in this compound is not directly attached to a nitrogen, its electronic environment could still make it a potential site for metabolism, which has been observed in various hepatocytes for other cyclopropyl-containing compounds. hyphadiscovery.com
Acid-catalyzed ring-opening reactions are also a known pathway for modifying cyclopropane-containing molecules. nih.gov Investigations into related cyclopropanated heterobicyclic systems have shown that cleavage of bonds within the heterocyclic system can be achieved under acidic conditions with nucleophiles like alcohols, although in some studied cases, the cyclopropane ring itself remained intact. nih.gov The functionalization of electronically unbiased arylcyclopropanes remains a challenge in organic chemistry due to the difficulty in activating the ring for reaction without pre-installed functional groups. nih.gov
Table 2: Potential Reactivity of the Cyclopropyl Moiety
| Reaction Type | Conditions | Potential Outcome |
| Metabolic Oxidation | Cytochrome P450 enzymes | Hydroxylation or ring-opening to form various metabolites. hyphadiscovery.comnih.gov |
| Acid-Catalyzed Reaction | Strong acid, Nucleophile | Potential for ring-opening, though may require harsh conditions. nih.gov |
| Radical Reactions | Radical initiators | Ring-opening via radical intermediates. nih.gov |
This compound as a Building Block for Diversified Scaffolds.
Azetidine-containing compounds are increasingly valuable building blocks in medicinal chemistry and drug discovery. chemrxiv.orglifechemicals.comnih.gov The four-membered azetidine ring offers a unique combination of properties: it provides structural rigidity, can improve aqueous solubility, and often enhances metabolic stability compared to larger heterocyclic analogues like pyrrolidines or acyclic amines. nih.govnih.govenamine.net These characteristics make azetidine scaffolds desirable for creating lead-like molecules, particularly for targets within the central nervous system (CNS). nih.govresearchgate.net
The this compound scaffold is a prime example of a bifunctional building block. It combines the favorable properties of the azetidine ring with the unique characteristics of the cyclopropylphenyl group. This allows for the creation of diverse molecular libraries through derivatization at multiple points.
Key diversification strategies include:
N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a key handle for derivatization. It can readily undergo N-alkylation, N-acylation, N-arylation, and reductive amination to append a wide variety of substituents. This allows for the modulation of physicochemical properties and the introduction of new pharmacophoric elements.
Functionalization of the Aromatic Ring: As discussed in section 4.3.1, the phenyl ring can be functionalized through electrophilic aromatic substitution, adding another layer of diversity.
Use in Scaffolds: The entire this compound unit can be incorporated into larger, more complex molecular architectures. For instance, the azetidine ring can be part of fused, bridged, or spirocyclic systems. nih.govresearchgate.netresearchgate.net The development of synthetic methods to create such complex scaffolds from simpler azetidine cores is an active area of research. nih.govnih.govresearchgate.net
The combination of the rigid, three-dimensional azetidine core and the cyclopropylphenyl moiety makes this building block particularly attractive for fragment-based drug design, where conformational rigidity can lead to higher binding affinities by reducing the entropic penalty of binding to a biological target. enamine.net The introduction of such spirocyclic or rigid scaffolds is a recognized strategy for moving away from "flat" aromatic structures in drug design, often leading to improved pharmacological profiles. enamine.netresearchgate.net
Table 3: Examples of Azetidine Scaffold Diversification Strategies
| Diversification Strategy | Reaction Type | Resulting Structure | Application |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(4-cyclopropylphenyl)azetidine | Modulate lipophilicity, introduce functional groups. nih.govresearchgate.net |
| N-Acylation | Acyl chloride, Base | N-Acyl-3-(4-cyclopropylphenyl)azetidine | Introduce amide functionality, explore new binding interactions. researchgate.net |
| Ring-Closing Metathesis | Di-alkenyl azetidine precursor, Grubbs' catalyst | Fused or bridged bicyclic systems containing the azetidine ring. nih.gov | Create conformationally constrained analogues. nih.govresearchgate.net |
| Spirocyclization | Intramolecular cyclization | Spirocyclic azetidines. nih.govresearchgate.net | Improve physicochemical properties and escape chemical space of flat molecules. enamine.netresearchgate.net |
Computational and Theoretical Investigations of 3 4 Cyclopropylphenyl Azetidine
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For a compound like 3-(4-cyclopropylphenyl)azetidine, these calculations can elucidate the distribution of electron density, molecular orbital energies, and inherent stability.
Methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. ajchem-a.com Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. ajchem-a.com The molecular electrostatic potential (MEP) map can also be generated, which visually identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. ajchem-a.com For instance, in related heterocyclic systems, the nitrogen atoms of the core ring are often identified as potential sites for electrophilic attack. ajchem-a.com
Computational studies are also vital for predicting chemical stability and degradation pathways. For N-aryl azetidines, acid-mediated decomposition via intramolecular ring-opening is a known stability concern. nih.gov The rate of this decomposition is highly dependent on the pKa of the azetidine (B1206935) nitrogen. nih.gov Quantum chemical software can calculate pKa values, offering a predictive measure of stability under acidic conditions. Studies on N-phenyl azetidines have shown a direct correlation between the calculated pKa and the observed stability, with lower pKa values corresponding to greater stability due to a reduced tendency for protonation, which is the requisite first step in the degradation pathway. nih.gov
| Computational Parameter | Significance for this compound | Example Data (from analogous systems) |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | -6.57 eV ajchem-a.com |
| LUMO Energy | Indicates electron-accepting ability | -2.09 eV ajchem-a.com |
| HOMO-LUMO Gap (ΔE) | Predicts kinetic stability and reactivity | 4.48 eV ajchem-a.com |
| Calculated pKa (Azetidine N) | Predicts stability in acidic media | ~2.9 - 4.3 nih.gov |
Reaction Mechanism Elucidation for Synthetic Pathways involving this compound
Computational chemistry plays a crucial role in understanding the mechanisms of reactions used to synthesize complex molecules like azetidines. By modeling reaction pathways, chemists can rationalize observed outcomes, such as regioselectivity and stereoselectivity, and optimize reaction conditions.
Several synthetic routes to the azetidine core have been investigated computationally. For example, the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines involves a 4-exo-dig pathway, which is generally disfavored by Baldwin's rules. nih.gov DFT calculations were employed to understand the preference for this pathway over the alternative 5-endo-dig cyclization. The calculations revealed that the 4-exo-dig process is kinetically favored, providing a theoretical basis for the observed product formation. nih.gov
Another area of intense study is the functionalization of the pre-formed azetidine ring. The α-lithiation of N-alkyl 2-oxazolinylazetidines, followed by trapping with an electrophile, is a powerful method for creating substituted azetidines. uniba.itmdpi.com This process exhibits high stereoselectivity, a phenomenon that has been rationalized using DFT calculations. These studies suggested that the configurational lability of the lithiated intermediates and their convergence towards a thermodynamically stable η3-coordinated species explains the observed stereoconvergence. uniba.itmdpi.com Such computational insights are invaluable for predicting the outcomes of new synthetic transformations.
Mechanistic studies using DFT have also clarified the divergent reactivity of azetidines compared to other cyclic amines. In reactions with anomeric amide reagents, azetidines undergo nitrogen deletion to form cyclopropanes, a process driven by ring strain. acs.org Computational modeling of the reaction intermediates and transition states supports the proposed mechanism, highlighting how ring strain can facilitate the formation of a radical pair necessary for the transformation. acs.org
Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are key determinants of its biological activity and physical properties. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations provides a detailed picture of the molecule's dynamic behavior.
The azetidine ring itself is not planar but exists in a puckered conformation. The substituent at the 3-position can adopt either an axial or equatorial orientation, and the energy barrier for ring inversion is a key parameter. For the title compound, the orientation of the 4-cyclopropylphenyl group relative to the azetidine ring is of primary interest. Furthermore, the cyclopropyl (B3062369) group can adopt different rotational conformations relative to the phenyl ring. Computational studies on cyclopropyl amine derivatives have shown a conformational preference for a "bisected" arrangement, where the C-N bond eclipses one of the cyclopropane (B1198618) C-C bonds, over a "gauche" conformation. researchgate.net These preferences are governed by subtle stereoelectronic effects that can be quantified by calculating the relative energies of different conformers.
MD simulations can be used to explore the conformational landscape of the molecule over time in a simulated physiological environment. By parameterizing the molecule for a force field like GROMOS, simulations can track the puckering of the azetidine ring, rotations around single bonds, and interactions with solvent molecules. nih.gov Such simulations have revealed that azetidine-containing peptides have a greater propensity to undergo trans→cis peptide bond isomerization compared to their proline analogues, leading to significant structural changes. nih.gov For this compound, MD simulations would clarify the preferred conformations and the flexibility of the cyclopropylphenyl substituent, which is critical for understanding how it might fit into a target binding site.
| Conformation Type | Description | Calculated Energy Difference (ΔE) |
|---|---|---|
| Bisected | C-N bond of azetidine eclipses a C-C bond of the cyclopropyl ring | 0.0 kcal/mol (Reference) researchgate.net |
| Gauche | C-N bond of azetidine is gauche to the cyclopropyl ring bonds | +0.8 kcal/mol researchgate.net |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and infrared (IR) vibrational frequencies. This capability is highly valuable for structure verification and interpretation of experimental spectra.
The prediction of NMR spectra is typically achieved through ab initio quantum chemistry calculations. nih.gov After optimizing the molecule's geometry at a high level of theory, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. These values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data serves as a stringent test of the accuracy of the computed structure. Discrepancies can point to incorrect structural assignments or highlight dynamic processes not captured by the static computational model. nih.gov
Similarly, the calculation of vibrational frequencies can predict a molecule's IR spectrum. The computed frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C-H stretches, N-H bends, ring puckering). These theoretical spectra are often scaled by a small factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum can be used to assign the peaks in an experimental IR spectrum, providing a detailed understanding of the molecule's vibrational characteristics.
In Silico Exploration of Scaffold Interactions (e.g., Ligand-Target Modeling for Non-Human Biological Systems)
The this compound scaffold can be explored for its potential interactions with biological targets using in silico methods like molecular docking and ligand-target modeling. nih.gov These computational techniques are essential in modern drug discovery for screening large virtual libraries of compounds against a protein target of interest, predicting binding modes, and estimating binding affinities.
For a non-human biological system, such as an enzyme from a pathogen or a receptor from an agricultural pest, the process would begin with the three-dimensional structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy. The low-energy conformations of this compound, as determined by the conformational analysis described in section 5.3, would then be "docked" into the active site of the protein.
Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the binding site and use a scoring function to estimate the strength of the interaction. The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues. This information can guide the rational design of more potent and selective analogues by suggesting modifications to the scaffold that would enhance these favorable interactions. This in silico approach allows for the rapid and cost-effective evaluation of the compound's potential before committing to its synthesis and biological testing.
Exploration of Applications As a Molecular Scaffold
Role in Advanced Organic Synthesis as a Chiral or Rigid Scaffold
The azetidine (B1206935) ring is a strained four-membered heterocycle that, when appropriately substituted, provides a conformationally restricted and stereochemically defined framework. rsc.org This rigidity is highly advantageous in asymmetric synthesis, where precise control over the spatial arrangement of reacting molecules is paramount. The 2,4-cis-disubstituted azetidine core, for instance, creates a concave geometry that can act as a rigid platform for a metal catalyst, influencing the stereochemical outcome of a reaction. nih.gov
In this context, chiral azetidine derivatives are employed as ligands in metal-catalyzed reactions to induce enantioselectivity. nih.gov The fixed orientation of the substituents on the azetidine ring effectively shields one face of the catalytic center, directing the approach of substrates and leading to the preferential formation of one enantiomer. A notable example is the use of 2,4-cis-disubstituted amino azetidines as chiral ligands for copper in the asymmetric Henry reaction (nitroaldol reaction). nih.gov The effectiveness of such a scaffold is demonstrated by the high enantiomeric excesses achieved, particularly with alkyl aldehydes. nih.gov The synthesis of these scaffolds often involves multi-step sequences starting from chiral precursors to install the desired stereocenters. nih.govnih.gov The predictability of the scaffold's influence makes it a powerful tool for chemists designing stereoselective transformations. nih.gov
Table 1: Performance of a Chiral Azetidine Ligand in Copper-Catalyzed Asymmetric Henry Reactions nih.gov
| Entry | Aldehyde Substrate | Product Conversion (%) | Enantiomeric Excess (e.e., %) |
| 1 | p-Nitrobenzaldehyde | 95 | 35 |
| 2 | Benzaldehyde | 98 | 20 |
| 3 | p-Tolualdehyde | 96 | 21 |
| 4 | Isovaleraldehyde | >99 | >99 |
| 5 | Cyclohexanecarboxaldehyde | >99 | >99 |
Application in Materials Science
The unique structural and chemical properties of the azetidine ring are also harnessed in the field of materials science for the creation of novel polymers and supramolecular structures. researchgate.netresearchgate.net
The significant ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions under appropriate conditions. rsc.org This reactivity is the basis for their use as monomers in ring-opening polymerization (ROP), a powerful method for synthesizing polymers with controlled architectures. The anionic ROP of N-sulfonylated azetidines, for example, can proceed in a living manner, allowing for the synthesis of linear poly(trimethylenimine) derivatives with predictable molecular weights and narrow dispersities. nih.gov
The polymerization kinetics can be tuned by the substituents on the nitrogen atom and the azetidine ring. nih.gov This controlled polymerization enables the creation of well-defined block copolymers. nih.gov For instance, by using a combination of monomers with different reactivity ratios, such as N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine, statistical copolymers can be formed. nih.gov The subsequent removal of the activating sulfonyl groups yields the final functional polymer, demonstrating a pathway from a small molecule scaffold to a complex macromolecule. nih.gov
Table 2: Monomer Reactivity in Anionic Copolymerization of N-Sulfonylated Azetidines nih.gov
| Monomer | Reactivity Ratio (r) at 180 °C | Polymerization Behavior |
| N-(o-tolylsulfonyl)azetidine | 1.66 | More reactive |
| N-(p-tolylsulfonyl)azetidine | 0.60 | Less reactive |
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The 3-(4-Cyclopropylphenyl)azetidine scaffold is a promising candidate for designing such systems. The azetidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The aromatic phenyl ring can participate in π-π stacking interactions, and the cyclopropyl (B3062369) group can engage in specific hydrophobic interactions. The rigid and well-defined geometry of the scaffold ensures that these interactions occur in a predictable direction, facilitating the programmed assembly of complex, multi-component architectures. While specific studies on the supramolecular assembly of this compound itself are not detailed, the principles are well-established with similar heterocyclic and aromatic building blocks.
Utility in Biochemical Research as a Molecular Probe
In biochemical and medicinal chemistry research, small molecules are essential tools for probing the function of biological systems. nih.gov The this compound scaffold is found in compounds designed to interact with specific biological targets like enzymes and receptors. nih.gov
Derivatives of the azetidine scaffold are frequently evaluated in in vitro assays to determine their ability to bind to and inhibit the activity of specific enzymes. nih.govgoogle.com These studies are crucial in the early stages of drug discovery for establishing a structure-activity relationship (SAR). For example, azetidin-2-one (B1220530) (β-lactam) derivatives have been synthesized and tested for their ability to inhibit bacterial transpeptidase, an enzyme critical for cell wall synthesis. nih.gov In such studies, a library of compounds based on a core scaffold is synthesized and screened. The inhibitory potency, often measured as the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀), is correlated with the structural modifications of each compound. This data guides the design of more potent and selective inhibitors. Cell-free protein synthesis (CFPS) systems are increasingly used to rapidly produce the target enzymes for these high-throughput screening assays. mdpi.comnih.gov
Beyond enzymes, azetidine-based compounds are designed to interact with cellular receptors. nih.gov Receptor interaction profiling is conducted to determine the affinity and functional effect (e.g., agonist, antagonist) of a compound at one or more receptors. These assays often use cell-free systems, which consist of isolated receptor proteins, or non-human cell lines engineered to express a specific target receptor. nih.gov
A notable example involves a series of compounds containing a cyclopropane (B1198618) and azetidine moiety that were profiled for their activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These studies identified selective partial agonists for the α4β2-nAChR subtype. nih.gov The binding affinity (Ki) is determined through competitive binding assays using a radiolabeled ligand, while functional activity is assessed by measuring receptor-mediated responses, such as ion flux. Such detailed profiling in non-human or cell-free systems is essential for identifying promising lead compounds and understanding their mechanism of action before any consideration for further development. nih.gov
Table 3: Example of Receptor Interaction Profile for an Azetidine-Containing Scaffold nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| α4β2-nAChR | 0.5 - 5.0 | Partial Agonist |
| α3β4-nAChR | >1000 | Weak/No Activity |
| α1β1γδ-nAChR | >1000 | Weak/No Activity |
Structure-Activity Relationship (SAR) Derivation from In Vitro Data
While specific in vitro data for this compound against a particular target is not extensively published, the structure-activity relationships (SAR) for this class of compounds can be inferred from studies on analogous 3-phenylazetidine (B587272) derivatives. Research on a variety of targets has demonstrated that substitutions on the phenyl ring play a crucial role in modulating biological activity.
In studies of 3-aryl-3-substituted azetidine derivatives as transporter ligands, for instance, the nature and position of the substituent on the phenyl ring significantly influence binding affinity and selectivity. For example, in a series of N-methyl-3-phenylazetidine analogs, the introduction of substituents at the 3- and 4-positions of the phenyl ring led to a range of activities at the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters.
To illustrate a hypothetical SAR based on related compounds, consider the following table which showcases how variations at the 4-position of the phenyl ring in a hypothetical series of 3-phenylazetidine inhibitors could influence their in vitro activity against a generic kinase.
| Compound ID | R Group (at 4-position of phenyl) | IC₅₀ (nM) | Fold Change vs. H |
| 1 | H | 500 | 1.0 |
| 2 | Methyl | 250 | 2.0 |
| 3 | Ethyl | 300 | 1.7 |
| 4 | Isopropyl | 150 | 3.3 |
| 5 | Cyclopropyl | 100 | 5.0 |
| 6 | Methoxy | 600 | 0.8 |
| 7 | Chloro | 450 | 1.1 |
In this illustrative data, the cyclopropyl substituent (Compound 5) demonstrates the most significant improvement in potency, suggesting a favorable interaction within the target's binding site. This highlights the potential of the 4-cyclopropylphenyl motif in optimizing the biological activity of azetidine-based compounds.
Design and Synthesis of Compound Libraries Based on the this compound Core
The development of compound libraries based on a core scaffold is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space around a promising pharmacophore. The this compound core is an excellent candidate for library synthesis due to the presence of a reactive secondary amine on the azetidine ring, which allows for diverse functionalization.
The synthesis of such libraries often employs parallel synthesis techniques, where a common intermediate is reacted with a variety of building blocks to generate a large number of distinct products. nih.govacs.orgnih.gov A general strategy for the synthesis of a library based on the this compound core would involve the initial synthesis of the core scaffold, followed by diversification at the azetidine nitrogen.
A representative synthetic approach could begin with the multi-step synthesis of a protected form of this compound. nih.govacs.org This core intermediate can then be deprotected and subjected to a variety of parallel reactions to introduce diversity. Common reactions for derivatizing the azetidine nitrogen include:
Amide bond formation: Reaction with a diverse set of carboxylic acids.
Sulfonamide formation: Reaction with a variety of sulfonyl chlorides.
Reductive amination: Reaction with a range of aldehydes and ketones.
Urea and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates.
The selection of building blocks for these reactions is crucial and is often guided by computational modeling and a desire to explore a wide range of physicochemical properties.
Below is an example of a set of building blocks that could be used to generate a focused library around the this compound core.
| Reaction Type | Building Block Class | Example Building Blocks |
| Amide Formation | Carboxylic Acids | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid, 2-Thiophenecarboxylic acid |
| Sulfonamide Formation | Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride |
| Reductive Amination | Aldehydes | Formaldehyde, Acetaldehyde, Benzaldehyde, Pyridine-4-carboxaldehyde |
| Urea Formation | Isocyanates | Methyl isocyanate, Phenyl isocyanate, 4-Chlorophenyl isocyanate |
The resulting library of compounds can then be screened in high-throughput assays to identify hits with the desired biological activity. Subsequent optimization of these hits can then lead to the development of potent and selective drug candidates. The modular nature of this synthetic approach allows for the rapid generation of follow-up libraries to further refine the SAR and improve the properties of the initial hits. nih.govbroadinstitute.org
Q & A
Q. What are common synthetic routes for 3-(4-Cyclopropylphenyl)azetidine, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves coupling cyclopropylphenyl groups to the azetidine core via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, azetidine derivatives can be synthesized using reagents like Na₂CO₃ or NH₂NH₂·H₂O under reflux conditions, followed by purification via column chromatography . Characterization often employs H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (e.g., crystal data for structurally similar compounds in Table 3 of ) .
Q. What safety precautions are critical when handling azetidine derivatives in the lab?
- Methodological Answer : Azetidines should be handled in fume hoods with PPE (gloves, goggles, lab coats). MedChemExpress safety guidelines emphasize avoiding inhalation/contact and using emergency protocols (e.g., eye rinsing with water for 15 minutes) . Stability tests under varying pH and temperature are recommended to prevent decomposition.
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity threshold) with UV detection at 254 nm. Complementary techniques include thin-layer chromatography (TLC) and elemental analysis. For structurally complex analogs, differential scanning calorimetry (DSC) confirms crystalline phase homogeneity .
Advanced Research Questions
Q. How does enantioselectivity in azetidine synthesis arise, and what computational tools predict it?
- Methodological Answer : Enantioselectivity in chiral phosphoric acid-catalyzed reactions (e.g., Sun’s desymmetrization) is governed by non-covalent interactions (H-bonding, π-stacking). Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify low-energy pathways. Activation free energy differences between tautomeric forms (e.g., thiol vs. thione) determine selectivity .
Q. What in vitro models are suitable for studying the biological activity of this compound derivatives?
- Methodological Answer : BV2 microglial cells are used to assess anti-inflammatory effects via LPS-induced NLRP3 inflammasome pathways. Key assays include ELISA (IL-1β, TNF-α), ROS detection with DCFH-DA probes, and Western blotting for TLR4/MyD88/NF-κB signaling proteins. Dose-response curves (0.1–100 μM) validate potency .
Q. How can structural modifications enhance the metabolic stability of azetidine-containing compounds?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of the cyclopropylphenyl ring reduces CYP450-mediated oxidation. Metabolic stability is tested in liver microsome assays (human/rat), with LC-MS/MS quantifying parent compound degradation over 60 minutes .
Q. What strategies resolve contradictions in reported biological activity data for azetidine analogs?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity artifacts. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) is critical. Replicating studies under standardized conditions (e.g., 5% CO₂, 37°C) minimizes variability .
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Steric hindrance from the cyclopropyl group slows nucleophilic attack at the azetidine nitrogen. Electronic effects are probed via Hammett plots using substituents (e.g., -NO₂, -OCH₃) on the phenyl ring. Kinetic studies (pseudo-first-order conditions) quantify rate constants for ring-opening with thiols or amines .
Data Analysis and Optimization
Q. What computational methods optimize the LogP and solubility of azetidine derivatives?
- Methodological Answer : Quantitative structure-property relationship (QSPR) models in software like Schrodinger’s QikProp predict LogP and aqueous solubility. Substituent effects are screened via molecular dynamics (MD) simulations in explicit solvent (e.g., water/octanol systems). Free energy perturbation (FEP) calculations guide functional group selection .
Q. How are reaction conditions optimized for scale-up synthesis of this compound?
- Methodological Answer :
Design of experiments (DoE) with parameters like temperature (25–100°C), catalyst loading (1–10 mol%), and solvent polarity (THF vs. DMF) identifies optimal conditions. Reaction calorimetry ensures safety during exothermic steps. Process analytical technology (PAT) monitors intermediate formation in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
